

# Cross-validation of analytical methods for Disperse Red 86 quantification

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A comprehensive comparison of analytical methodologies for the quantification of Disperse Red 86 is crucial for researchers, scientists, and professionals in drug development to ensure accurate and reliable results. This guide provides an objective overview of various techniques, supported by experimental data, to facilitate the selection of the most appropriate method for specific research needs.

# Comparison of Analytical Methods for Disperse Red 86 Quantification

Several analytical techniques have been employed for the determination of Disperse Red 86 in various matrices, primarily in textiles and wastewater. The most common methods include liquid chromatography coupled with mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC) with spectrophotometric detection, and UV-Vis spectrophotometry. Electrochemical methods have also been explored as a sensitive alternative.

### **Liquid Chromatography-Based Methods**

Liquid chromatography is a powerful technique for separating and quantifying components in a mixture. For Disperse Red 86 analysis, it is often coupled with mass spectrometry or UV-Vis detectors.

High-Performance Liquid Chromatography (HPLC) coupled with detectors like Photodiode Array (PDA) or Diode Array (DAD) is a widely used technique for the analysis of disperse dyes.



[1] These methods offer good sensitivity and are capable of separating complex mixtures of dyes.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) provides high sensitivity and selectivity, making it suitable for trace analysis of disperse dyes in complex samples like textiles.[2][3] The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns of the analyte.[1] Ultra-high-performance liquid chromatography (UHPLC) systems can be used to achieve faster analysis times.[4]

### **Spectrophotometric Methods**

UV-Vis Spectrophotometry offers a simpler and more cost-effective approach for the quantification of Disperse Red 86, particularly in aqueous media.[5][6] This method is based on measuring the absorbance of the dye at a specific wavelength. While it may be less selective than chromatographic methods, it can be suitable for routine analysis of less complex samples. [5][6]

#### **Electrochemical Methods**

Electrochemical techniques, such as differential pulse voltammetry, present a sensitive and inexpensive alternative for the determination of disperse dyes.[7] These methods are based on the electrochemical behavior of the dye at a modified electrode surface.[7]

# **Quantitative Data Summary**

The following table summarizes the key quantitative performance parameters of the different analytical methods for the determination of Disperse Red 86 and other disperse dyes.



Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
LC-MS/MS	0.02 – 1.35 ng/mL	0.06 – 4.09 ng/mL	81.8 – 114.1	[3]
UV-Vis Spectrophotomet ry	$2.47 \times 10^{-6} \text{ mol}$ L <sup>-1</sup>	$8.22 \times 10^{-6} \text{ mol}$ L <sup>-1</sup>	85.9 – 113	[5]
Differential Pulse Voltammetry	$1.5 \times 10^{-8} \text{ mol}$ L <sup>-1</sup>	-	89.7 – 95.10	

# **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of typical experimental protocols for the aforementioned methods.

## **Sample Preparation for Chromatographic Analysis**

A common procedure for extracting disperse dyes from textile materials involves solvent extraction using ultrasonication.[2][3]

- Extraction Solvent: Methanol is frequently used for the extraction of disperse dyes from textiles.[2][3]
- Procedure:
  - A known weight of the textile sample (e.g., 1 gram) is cut into small pieces.
  - The sample is placed in a suitable volume of methanol (e.g., 20 mL).
  - The mixture is sonicated at an elevated temperature (e.g., 50 °C) for a specific duration (e.g., 30 minutes).[3]
  - The extract is then centrifuged and filtered before analysis.[3]



### LC-MS/MS Method for Disperse Dyes

- Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.[3]
- Chromatographic Column: A C18 reversed-phase column is commonly used.[1][3]
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium acetate.[1]
- Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, which provides high selectivity and sensitivity.[1]

### **UV-Vis Spectrophotometric Method**

- Instrumentation: A standard UV-Vis spectrophotometer.
- Procedure:
  - Preparation of a series of standard solutions of Disperse Red 86 of known concentrations.
  - Measurement of the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax).
  - Construction of a calibration curve by plotting absorbance versus concentration.
  - Determination of the concentration of Disperse Red 86 in the sample from the calibration curve.

## **Electrochemical Method (Differential Pulse Voltammetry)**

- Instrumentation: An electrochemical analyzer with a three-electrode system (e.g., glassy carbon electrode as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).[7]
- Procedure:
  - The supporting electrolyte is prepared (e.g., a mixture of N,N-dimethylformamide and Britton–Robinson buffer).[7]



- The differential pulse voltammogram of the sample solution is recorded.
- The peak current is proportional to the concentration of the dye.

# **Experimental Workflow and Logical Relationships**

The following diagrams illustrate the general workflow for the analysis of Disperse Red 86 and the logical relationship between different analytical approaches.

Caption: General workflow for the quantification of Disperse Red 86.

Caption: Logical relationships between analytical methods.

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